(S)-1-(o-Tolyl)ethanamine hydrochloride
Description
(S)-1-(o-Tolyl)ethanamine hydrochloride (CAS: 1332832-16-2) is a chiral amine hydrochloride salt with the molecular formula C₉H₁₄ClN and a molecular weight of 171.67 g/mol . The compound features an ortho-methyl-substituted benzene ring (o-tolyl group) and an ethanamine moiety with an S-configuration at the chiral center. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGAKUOLRVQVHG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Table 1: Key Structural Analogues and Substitutions
| Compound Name | Substituent(s) on Aromatic Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| (S)-1-(o-Tolyl)ethanamine hydrochloride | o-Methyl | C₉H₁₄ClN | 171.67 | 1332832-16-2 |
| (S)-1-(m-Tolyl)ethanamine hydrochloride | m-Methyl | C₉H₁₄ClN | 171.67 | 1630984-18-7 |
| (S)-1-(p-Tolyl)ethanamine hydrochloride | p-Methyl | C₉H₁₄ClN | 171.67 | 856629-05-5 |
| (S)-1-(3,4-Difluorophenyl)ethanamine HCl | 3,4-Difluoro | C₈H₁₀ClF₂N | 205.62 | 321318-19-8 |
| (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl | 2,6-Dimethoxy | C₁₀H₁₆ClNO₂ | 217.69 | 1956437-80-1 |
Key Observations :
Enantiomeric Comparisons
Table 2: Enantiomeric Pairs
Key Observations :
- The S-enantiomer often exhibits superior binding to chiral biological targets, such as enzymes or G-protein-coupled receptors, due to spatial compatibility .
- Studies on related compounds (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride) show that enantiomeric differences can alter toxicity profiles, with R-forms sometimes displaying higher acute toxicity .
Physicochemical Properties
Table 3: Solubility and Stability
| Compound Name | Solubility (Polar Solvents) | Melting Point (°C) | Storage Conditions |
|---|---|---|---|
| This compound | High | ~156–158* | RT, dry |
| (S)-1-(m-Tolyl)ethanamine hydrochloride | Moderate | Not reported | RT |
| (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl | High | 180–182 | -20°C |
Key Observations :
- Hydrochloride Salts: All compounds listed exhibit enhanced solubility in water and methanol compared to freebase forms .
- Methoxy Derivatives : Higher melting points (e.g., 180–182°C for 2,6-dimethoxy) suggest stronger crystalline packing due to hydrogen bonding from methoxy groups .
Q & A
Q. What are the optimal laboratory-scale synthesis methods for (S)-1-(o-Tolyl)ethanamine hydrochloride, and how is enantiomeric purity ensured?
The synthesis typically involves reductive amination of o-tolylacetophenone derivatives, followed by chiral resolution using tartaric acid derivatives to isolate the (S)-enantiomer. Enantiomeric purity (>99% ee) is confirmed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis . Key steps include:
- Reduction : Sodium borohydride in methanol for ketone-to-amine conversion.
- Resolution : Diastereomeric salt formation with (R,R)-dibenzoyltartaric acid.
- Salt Formation : Treatment with HCl gas in anhydrous ether to yield the hydrochloride salt.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.4 ppm for o-tolyl) and chiral center protons (δ 3.8–4.2 ppm).
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C-N bond length ~1.48 Å) .
- IR Spectroscopy : Confirms NH stretching (3300–3500 cm) and HCl salt formation (broad peak ~2500 cm) .
Q. What preliminary biological screening models are used to assess its neuropharmacological activity?
In vitro assays include:
- Radioligand Binding : Competitive binding to dopamine D2/D3 receptors (IC values compared to haloperidol).
- Functional Assays : cAMP modulation in HEK293 cells expressing serotonin receptors (5-HT/5-HT) .
Advanced Research Questions
Q. How does the o-tolyl substituent influence receptor binding affinity compared to analogs like (S)-1-(3-methoxyphenyl)ethanamine?
The o-tolyl group enhances hydrophobic interactions in receptor pockets (e.g., dopamine D2), increasing binding affinity (K = 12 nM vs. 45 nM for methoxy analog). Steric effects from the methyl group may reduce off-target binding to σ receptors .
Q. What strategies resolve contradictions in enantiomer-specific activity data across different receptor subtypes?
- Molecular Dynamics Simulations : Compare docking poses of (S)- and (R)-enantiomers in receptor subtypes (e.g., 5-HT vs. 5-HT).
- Mutagenesis Studies : Identify residue-specific interactions (e.g., Tyr408 in D2 receptors critical for (S)-enantiomer selectivity) .
Q. How can metabolic stability be improved without compromising chiral integrity?
- Deuterium Incorporation : Replace labile α-hydrogens with deuterium (e.g., CD at chiral center) to slow CYP450-mediated oxidation.
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amine) to enhance bioavailability .
Q. What computational methods predict interactions between this compound and non-canonical targets like trace amine-associated receptors (TAARs)?
- Docking with TAAR1 Models : Use homology models based on β-adrenergic receptor templates to predict binding modes.
- Machine Learning : Train models on TAAR ligand datasets to prioritize in vitro testing .
Methodological Considerations
Q. How should researchers design experiments to validate chiral inversion risks under physiological conditions?
- Chiral Stability Assays : Incubate compound in plasma/buffer (pH 7.4) at 37°C for 24h, followed by chiral HPLC.
- Isotope-Labeled Tracers : Use C-labeled analogs to track inversion via LC-MS/MS .
Q. What analytical workflows quantify trace impurities in bulk synthesis batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
